5-Methyl-2-nitrobenzamide
Overview
Description
5-Methyl-2-nitrobenzamide is an organic compound with the CAS Number: 4315-12-2 and a molecular weight of 180.16 . It has a linear formula of C8H8N2O3 .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes 5-Methyl-2-nitrobenzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O .Molecular Structure Analysis
The InChI code for 5-Methyl-2-nitrobenzamide is 1S/C8H8N2O3/c1-5-2-3-7 (10 (12)13)6 (4-5)8 (9)11/h2-4H,1H3, (H2,9,11) .Physical And Chemical Properties Analysis
5-Methyl-2-nitrobenzamide is a solid at room temperature .Scientific Research Applications
Bioactivation in Cancer Therapy
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of CB 1954 (a derivative of 5-Methyl-2-nitrobenzamide), has been studied for its bioactivation and selective cytotoxicity in cancer therapy. This compound, formed by the bioreduction of CB 1954, is known for its ability to create DNA-DNA interstrand crosslinks, contributing to its cytotoxicity against cancer cells. The reactivity of this compound with thioesters forms a DNA reactive species capable of binding to DNA, illustrating its potential in targeted cancer treatments (Knox et al., 1991).
Prodrug Activation for Cancer Therapy
Further research on CB 1954's active form reveals its spontaneous reaction with oxygen, leading to the formation of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide. This compound acts as a prodrug, needing reduction to its hydroxylamine form to exert cytotoxic effects, crucial for its application in cancer therapy. The compound's effectiveness in vivo, however, is limited due to rapid reduction and reaction with serum proteins, highlighting the importance of in situ activation strategies for prodrug therapy (Knox et al., 1993).
Antitubercular Activity
Novel nitrobenzamide derivatives, including those related to 5-Methyl-2-nitrobenzamide, have been designed and synthesized, showing significant antitubercular activity. This development opens new avenues for antituberculosis drug development, with certain derivatives demonstrating excellent in vitro activity against tuberculosis (Wang et al., 2019).
DNA Interactions and Spectroscopy
Research on 2-hydroxy-5-nitrobenzamide, a related compound, through infrared spectroscopy and Car-Parrinello molecular dynamics simulation, has provided insights into the nature of hydrogen bonding in crystal phases. This research is essential for understanding the molecular interactions and dynamics of similar nitrobenzamide derivatives in various environments (Brela et al., 2012).
Potential Anticonvulsant Properties
N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, structurally related to nitrobenzamides, have been explored for their anticonvulsant activity. Although this study didn't establish a direct relationship between the central nervous system depressant and enzyme inhibitory properties, it highlights the potential of nitrobenzamide derivatives in neurological applications (Pandey et al., 1981).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDDEARUYAGMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrobenzamide |
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Citations
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